molecular formula C15H12F2N2O2 B6538994 N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide CAS No. 1060310-92-0

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide

Katalognummer B6538994
CAS-Nummer: 1060310-92-0
Molekulargewicht: 290.26 g/mol
InChI-Schlüssel: BPCDAZLSDOJADO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is a nootropic drug, also known as phenotropil . It’s used to stimulate mental activity, activate cognitive functions, improve memory, and increase learning ability . It’s also known to increase brain resistance to a variety of harmful effects, such as excessive stress or hypoxia .


Synthesis Analysis

The synthesis of “N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” involves the N-alkylation of 4 ®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base. The intermediate N-ethoxycarbonylmethyl-4 ®-phenyl-2-pyrrolidinone is then treated with ammonia .


Molecular Structure Analysis

The molecular structure of “N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is complex, with a total of 49 bonds. There are 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, and 2 six-membered rings .

Wissenschaftliche Forschungsanwendungen

Nootropic Drug Research

“N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is also known as phenotropil. It is a new nootropic drug that has been studied for its effects on neurotransmitter receptors in the brain . The drug was administered at a dose of 100 mg/kg to study its quantitative characteristics on dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors in rats .

Anti-Amnestic Effects

Phenotropil has been found to have anti-amnestic effects. It was found to abolish the effect of the cholinolytic drug scopolamine, which induced a substantial increase in the density of n-choline receptors in the cortex and NMDA receptors in the hippocampus . Phenotropil decreased the number of nACh and NMDA receptors by 46% and 14%, respectively .

Effects on Dopamine Receptors

Phenotropil has been found to considerably increase the density of dopamine D2 and D3 receptors by 29% and 62%, respectively . It also abolished the effect of scopolamine on the dopamine D1 receptors .

Effects on Benzodiazepine Receptors

Phenotropil abolished the effect of scopolamine on the benzodiazepine receptors and increased the density of these receptors by 25% .

Pharmaceutical Use

The R-enantiomer of N-carbamoylmethyl-4-phenyl-2-pyrrolidinone (R-Carphedon) has pharmacological value . The method of its preparation includes the N-alkylation of 4®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base .

Patent Applications

The compound and its method of preparation have been patented, indicating its potential for commercial and pharmaceutical applications .

Wirkmechanismus

Target of Action

The primary targets of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide are dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors in the brain . These neurotransmitter receptors play crucial roles in various cognitive and physiological functions.

Mode of Action

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide interacts with its targets by modulating the density of these neurotransmitter receptors. For instance, it can abolish the effect of scopolamine, a cholinolytic drug, and decrease the number of nACh and NMDA receptors . It also affects the density of dopamine D1, D2, and D3 receptors .

Biochemical Pathways

The compound affects the biochemical pathways associated with the aforementioned neurotransmitters. By modulating the density of these receptors, it influences the signaling pathways of dopamine, serotonin, glutamate, GABA, and acetylcholine . The downstream effects of these changes include alterations in cognitive functions and potentially the mitigation of scopolamine-induced amnesia .

Pharmacokinetics

It is known that the compound is administered intraperitoneally at a dose of 100 mg/kg

Result of Action

The molecular and cellular effects of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide’s action include changes in the density of various neurotransmitter receptors in the brain . These changes can influence cognitive functions and potentially counteract the effects of certain drugs like scopolamine .

Action Environment

The action, efficacy, and stability of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide can be influenced by various environmental factors. For instance, the presence of other drugs (like scopolamine) can affect its action Additionally, factors such as the physiological state of the organism and the specific conditions of the environment may also play a role

Eigenschaften

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-11-2-1-3-12(17)14(11)15(21)19-10-6-4-9(5-7-10)8-13(18)20/h1-7H,8H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCDAZLSDOJADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.